3-Tert-butyl-1-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea
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Overview
Description
3-Tert-butyl-1-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea is an organic compound that features a urea functional group attached to a thiophene ring and a cyclopropyl group
Preparation Methods
The synthesis of 3-Tert-butyl-1-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions involving alkenes and diazo compounds.
Attachment of the thiophene ring: This step may involve coupling reactions such as Suzuki-Miyaura coupling to attach the thiophene ring to the cyclopropyl group.
Formation of the urea group: The final step involves the reaction of the intermediate compound with isocyanates to form the urea group.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
3-Tert-butyl-1-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form corresponding amines or alcohols.
Substitution: The urea group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted ureas.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Tert-butyl-1-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea has several scientific research applications, including:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-1-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea involves its interaction with specific molecular targets and pathways. The urea group can form hydrogen bonds with biological molecules, potentially affecting their function. The thiophene ring and cyclopropyl group may also contribute to the compound’s overall activity by interacting with hydrophobic regions of target molecules.
Comparison with Similar Compounds
3-Tert-butyl-1-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea can be compared with other similar compounds, such as:
1-Tert-butyl-3-ethoxybenzene: This compound features an ethoxy group instead of a thiophene ring and has different chemical properties and applications.
1-Tert-butyl-3-methyl-4-oxopiperidine-1,3-dicarboxylate: This compound has a piperidine ring and different functional groups, leading to distinct reactivity and uses.
1-Tert-butyl-3-ethylcarbodiimide: This compound contains a carbodiimide group and is used in peptide synthesis and other organic reactions.
Properties
IUPAC Name |
1-tert-butyl-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2OS/c1-12(2,3)15-11(16)14-9-13(5-6-13)10-4-7-17-8-10/h4,7-8H,5-6,9H2,1-3H3,(H2,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFINEMZTMBDTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC1(CC1)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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